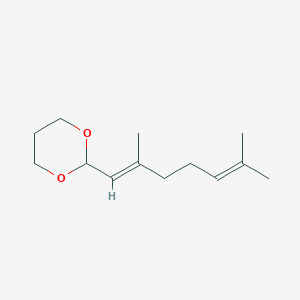
4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that the compound targets the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately results in cell death.
Biochemical and Physiological Effects:
The compound 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to decrease the production of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine in lab experiments is its potent antitumor activity. This makes it an ideal candidate for testing in preclinical studies aimed at developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it useful in studies aimed at developing new pain and inflammation treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Future Directions
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine. One area of interest is the development of new cancer treatments based on this compound. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its antitumor activity. Additionally, research on the potential use of this compound in the treatment of pain and inflammation is also warranted. Finally, studies aimed at improving the safety profile of this compound are needed to facilitate its translation to clinical studies.
Synthesis Methods
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine involves the reaction of 2-furylcarboxaldehyde and 4-(2,4-dimethylbenzyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification using column chromatography. This method has been reported in the literature and has been successfully used to synthesize this compound.
Scientific Research Applications
The compound 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-5-6-17(16(2)12-15)14-20-7-9-21(10-8-20)19-13-18-4-3-11-22-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWYQSOZWDFKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)



![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)
![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)
